molecular formula C4H6N2S B13347806 5-Methyl-2,4-dihydro-3H-pyrazole-3-thione

5-Methyl-2,4-dihydro-3H-pyrazole-3-thione

Cat. No.: B13347806
M. Wt: 114.17 g/mol
InChI Key: PRUBUMPVJGCXPR-UHFFFAOYSA-N
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Description

5-Methyl-2,4-dihydro-3H-pyrazole-3-thione is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This compound is of significant interest due to its diverse biological and pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,4-dihydro-3H-pyrazole-3-thione typically involves the condensation of ethyl acetoacetate with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or methanol with a catalytic amount of acid or base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,4-dihydro-3H-pyrazole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methyl-2,4-dihydro-3H-pyrazole-3-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.

    Medicine: It has potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methyl-2,4-dihydro-3H-pyrazole-3-thione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-one
  • 5-Methyl-2,4-dihydro-3H-pyrazole-3-one
  • 5-Methyl-2,4-dihydro-3H-pyrazole-3-thiol

Uniqueness

5-Methyl-2,4-dihydro-3H-pyrazole-3-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the thione group enhances its ability to form hydrogen bonds and interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-methyl-1,4-dihydropyrazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-3-2-4(7)6-5-3/h2H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRUBUMPVJGCXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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